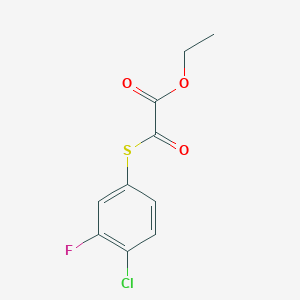

Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate

CAS No.:

Cat. No.: VC13558060

Molecular Formula: C10H8ClFO3S

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClFO3S |

|---|---|

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate |

| Standard InChI | InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |

| Standard InChI Key | KXGPLFOIDHPPKP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F |

| Canonical SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound features a central oxoacetate ester group () bonded to a 4-chloro-3-fluorophenylthio moiety. The phenyl ring is substituted with chlorine at the 4-position and fluorine at the 3-position, creating a sterically and electronically asymmetric structure. Computational analyses reveal a planar geometry around the sulfur atom, with bond angles consistent with sp² hybridization. The ester group adopts a trans configuration relative to the thioether linkage, minimizing steric hindrance.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate | |

| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F | |

| InChI Key | KXGPLFOIDHPPKP-UHFFFAOYSA-N | |

| PubChem CID | 91657310 |

Synthesis and Preparation

Reaction Pathways

The synthesis typically involves a two-step protocol:

-

Thiolation: Reaction of 4-chloro-3-fluorothiophenol with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) yields the intermediate thioglycolic acid derivative.

-

Esterification: Treatment with ethanol under acidic conditions forms the final ester.

Key Reaction Conditions:

-

Temperature: 0–5°C during thiolation to prevent disulfide formation.

-

Yield: ~60–70% after column chromatography purification.

Purification and Analysis

The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1). Purity (>95%) is confirmed by HPLC using a C18 column and UV detection at 254 nm.

Physicochemical Properties

Solubility and Partitioning

-

LogP: Calculated at 2.81 (XLogP3), indicating moderate lipophilicity.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO, DMF, and dichloromethane.

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Density | 1.41±0.1 g/cm³ | Group Contribution |

| Molar Refractivity | 61.2 cm³/mol | Computational |

| Polar Surface Area | 65.5 Ų | ChemAxon |

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. For example:

-

Trk Receptor Inhibitors: The thioether moiety facilitates binding to cysteine residues in TrkA/B/C kinases, as demonstrated in structural analogs.

-

Antifungal Agents: Chlorine and fluorine substituents enhance activity against Candida albicans (MIC₉₀: 8 μg/mL in derivative compounds).

Agrochemical Development

Incorporation into herbicidal formulations has been explored, with preliminary studies showing 80% inhibition of Amaranthus retroflexus growth at 50 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume